BenchChemオンラインストアへようこそ!

Zolantidine

Blood-Brain Barrier CNS Pharmacology Pharmacokinetics

Zolantidine (SK&F 95282) is the prototypical brain-penetrating histamine H2 receptor antagonist (brain/blood ratio 1.45), uniquely achieving CNS concentrations exceeding plasma levels. Unlike peripheral H2 blockers (cimetidine, ranitidine, famotidine), it enables selective investigation of central histaminergic mechanisms in pain, sleep, cognition, and neuropsychiatric models. With >30-fold selectivity over other receptors (pA₂=7.46, pKᵢ=7.3) and ≥98% purity, it is the gold-standard reference for CNS H2 research. Inquire for bulk or custom packaging.

Molecular Formula C22H27N3OS
Molecular Weight 381.5 g/mol
CAS No. 104076-38-2
Cat. No. B012382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolantidine
CAS104076-38-2
Synonyms2-(3-(3-(piperidinomethyl)phenoxy)propylamino)benzothiazole
SK and F 95282
SK and F-95282
SKF 95282
SKF-95282
zolantidine
Molecular FormulaC22H27N3OS
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24)
InChIKeyKUBONGDXTUOOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zolantidine (CAS 104076-38-2): Potent, Selective, Brain-Penetrating Histamine H2 Receptor Antagonist for CNS Research


Zolantidine (SK&F 95282) is a benzthiazole derivative developed by Smith, Kline & French, characterized as a potent, selective antagonist of the histamine H2 receptor [1]. Its defining feature is its ability to readily cross the blood-brain barrier, a property not shared by classic H2 antagonists like cimetidine, ranitidine, or famotidine [2]. This brain penetration, confirmed by a steady-state brain/blood concentration ratio greater than 1.0 in rats, distinguishes it as a primary pharmacological tool for investigating central histaminergic mechanisms [3].

Why Substituting Zolantidine with Standard H2 Antagonists Compromises CNS Research Outcomes


Generic H2 antagonists such as cimetidine, ranitidine, and famotidine are optimized for peripheral (gastric) activity and exhibit negligible brain penetration, making them unsuitable tools for studying central histamine H2 receptor function [1]. Attempts to use these agents for CNS investigations require impractically high peripheral doses that introduce confounding off-target effects and fail to achieve consistent, therapeutically relevant brain concentrations [2]. The quantitative evidence below demonstrates that zolantidine's unique combination of high H2 receptor affinity and robust brain uptake is not matched by its structural analogs, establishing it as a non-substitutable reagent for neuroscience and pain research applications [3].

Quantitative Evidence Differentiating Zolantidine from Standard and Next-Generation H2 Antagonists


Brain Penetration Superiority: Zolantidine vs. Cimetidine and Ranitidine

Zolantidine achieves a brain/blood concentration ratio >1.0, while standard H2 antagonists exhibit minimal CNS penetration. Zolantidine infusion in rats yields a steady-state brain/blood ratio of 1.45 [1]. In contrast, cimetidine has a brain/blood ratio of only 0.017 [2]. For ranitidine, the cerebrospinal fluid (CSF) concentration is only 1/30 to 1/20 of the plasma concentration, indicating poor distribution into the CNS [3].

Blood-Brain Barrier CNS Pharmacology Pharmacokinetics

Potency and Selectivity Profile: Zolantidine vs. Tiotidine

Zolantidine demonstrates high potency at H2 receptors (pA2 = 7.46 in guinea pig atrium) while maintaining >30-fold selectivity over other peripheral and central receptors [1]. While tiotidine has a comparable pA2 (7.3-7.8 in guinea pig atrium), it lacks zolantidine's brain penetration [2]. Attempts to modify cimetidine, ranitidine, or tiotidine to improve brain penetration failed to yield compounds with both a -log KB > 7.0 and a brain/blood ratio > 1.0; zolantidine uniquely achieves this benchmark [3].

Receptor Pharmacology Selectivity H2 Antagonist

Differential Cardiac Effects: Zolantidine vs. Famotidine

In human isolated atrial myocardium, zolantidine (1-100 µM) antagonized histamine-induced positive inotropic effects but produced non-parallel rightward shifts and depressed the maximum response, indicative of a nonspecific cardiodepressive activity at concentrations >1 µM [1]. In contrast, famotidine (0.1-10 µM) acted as a competitive antagonist, shifting the concentration-response curve to the right without affecting basal contractility or the maximum response, demonstrating a cleaner pharmacological profile in this cardiac assay [1].

Cardiovascular Pharmacology Off-Target Effects In Vitro Assays

Central H2 Receptor Antagonism and In Vivo Functional Evidence: Zolantidine in Analgesia Models

Zolantidine, but not the brain-penetrating derivative loxtidine, produces antinociception in vivo. In a mouse model, zolantidine inhibited analgesia elicited by footshock (3.5 mA) with a maximally effective dose of 5 mg/kg (subcutaneous) [1]. This effect is central, as peripheral H2 antagonists like famotidine do not produce antinociception at comparable doses. Furthermore, zolantidine enhanced the antinociceptive effects of morphine in rhesus monkeys, confirming its central H2 receptor-mediated modulation of pain pathways [2]. In contrast, loxtidine, another brain-penetrating H2 antagonist, failed to produce antinociception and instead caused seizures, underscoring zolantidine's unique functional profile [3].

Pain Research Analgesia Opioid Mechanisms

Optimal Research Applications for Zolantidine Based on Verified Differential Evidence


Dissecting Central Histaminergic Mechanisms in Pain and Analgesia

Zolantidine's confirmed brain penetration (brain/blood ratio 1.45) and its functional efficacy in antinociception models (e.g., 5 mg/kg s.c. inhibits footshock-induced analgesia) make it the primary tool for studies investigating the role of central H2 receptors in pain pathways [1]. It is particularly valuable for differentiating central from peripheral H2-mediated effects when used alongside non-brain-penetrating H2 antagonists like famotidine, as demonstrated in its enhancement of morphine analgesia in primates [2].

Investigating H2 Receptor Function in CNS Physiology and Behavior

Given its ability to achieve brain concentrations exceeding plasma levels, zolantidine is the agent of choice for systemic studies on the involvement of H2 receptors in sleep, cognition, and neuropsychiatric models [1]. Its >30-fold selectivity over other receptor types ensures that observed behavioral or physiological changes can be more confidently attributed to H2 receptor blockade, a critical advantage over less selective or peripherally restricted alternatives [2].

Pharmacological Validation and Reference Standard for Novel Brain-Penetrant H2 Ligands

As the first and prototypical brain-penetrating H2 antagonist, zolantidine serves as the gold-standard reference compound for evaluating the potency, selectivity, and brain uptake of new chemical entities targeting central H2 receptors [1]. Its well-characterized profile (pA2 = 7.46, pKi = 7.3) provides a benchmark for assessing the in vitro and in vivo activity of novel analogs, as demonstrated in the development of improgan-related compounds [2].

Specialized Use in Ex Vivo or In Vitro Studies Requiring High Selectivity Without Cardiac Confounds

In isolated tissue or cell-based assays where cardiac nonspecific effects must be avoided, zolantidine's non-competitive cardiodepressive activity at >1 µM, as shown in human atrial tissue, should be carefully considered [1]. For such experiments, famotidine (a competitive antagonist without cardiodepression) may be a more appropriate choice. This makes zolantidine a more specialized tool for CNS-focused research, while its peripheral and cardiac limitations are well-defined, aiding in proper experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zolantidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.